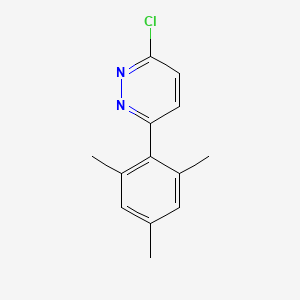

3-Chloro-6-mesitylpyridazine

Description

Contextualization within Pyridazine (B1198779) Heterocycle Research

Pyridazines are a class of diazines, which are six-membered aromatic rings containing two nitrogen atoms. scholarsresearchlibrary.com Specifically, pyridazines are 1,2-diazines. scholarsresearchlibrary.comthieme-connect.de This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, including weak basicity and a high dipole moment, which are influential in molecular interactions. nih.gov

The study of pyridazine derivatives is a significant area of heterocyclic chemistry due to their wide-ranging biological activities. researchgate.netactascientific.comrjptonline.org The pyridazine core is found in a number of herbicides and several pharmaceutical drugs. wikipedia.org The presence of the pyridazine nucleus is a key feature in many pharmacologically active compounds, making it a "privileged structure" in medicinal chemistry. scholarsresearchlibrary.com

Rationale for Investigating Aryl-Substituted Pyridazines

Research into aryl-substituted pyridazines has led to the development of compounds with a variety of potential applications. For instance, certain 6-aryl-4,5-dihydro-3(2H)-pyridazinones have been investigated for their platelet aggregation inhibiting and hypotensive activities. acs.org Furthermore, the synthesis of various aryl-substituted pyridazines is a continuing area of interest, with researchers exploring different synthetic methodologies to create libraries of these compounds for further study. liberty.edu The investigation of these compounds is driven by the potential to discover new therapeutic agents and materials with novel properties.

Evolution of Pyridazine Chemistry as a Research Discipline

The chemistry of pyridazines has evolved significantly since the first examples were described in the late 19th century. thieme-connect.de A major surge in interest occurred in the latter half of the 20th century, spurred by the discovery of their applications in pharmaceuticals and agrochemicals. thieme-connect.de This led to more in-depth investigations into their synthesis, reactivity, and physicochemical properties.

Initially, research focused on the fundamental synthesis and reactions of the pyridazine ring. Over time, the field has expanded to include the development of more complex derivatives and their application in various scientific domains. The synthesis of fused heterocyclic systems containing the pyridazine ring, such as pyrido[3,4-c]pyridazines, represents a more recent area of exploration. mdpi.com The continuous development of new synthetic methods and the growing understanding of the structure-activity relationships of pyridazine derivatives ensure that pyridazine chemistry remains a dynamic and important field of research. researchgate.net

Interactive Data Table: Properties of Selected Pyridazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chloro-6-mesitylpyridazine | 1156364-48-5 | C13H13ClN2 | 232.71 | N/A |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | C5H5ClN2 | 128.56 | 58-62 |

| 3-Chloro-6-phenylpyridazine | 20375-65-9 | C11H8ClN2 | 203.65 | 157-161 |

| 3-Amino-6-chloropyridazine | 5469-69-2 | C4H4ClN3 | 129.55 | N/A |

| 3,6-Dichloropyridazine (B152260) | 141-30-0 | C4H2Cl2N2 | 148.98 | 68-70 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

3-chloro-6-(2,4,6-trimethylphenyl)pyridazine |

InChI |

InChI=1S/C13H13ClN2/c1-8-6-9(2)13(10(3)7-8)11-4-5-12(14)16-15-11/h4-7H,1-3H3 |

InChI Key |

KAUCMOJQKZVTMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(C=C2)Cl)C |

Origin of Product |

United States |

Reactivity and Post Synthetic Derivatization of 3 Chloro 6 Mesitylpyridazine

Chemical Transformations at the Pyridazine (B1198779) Ring

The reactivity of the pyridazine ring in 3-Chloro-6-mesitylpyridazine is largely dictated by the presence of the two nitrogen atoms, which render the ring electron-deficient, and the chloro group at the 3-position, which is an excellent leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

The chloro substituent at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridazine nitrogens. A variety of nucleophiles can displace the chloride ion, providing a straightforward route to a wide array of functionalized pyridazines.

Common nucleophiles include primary and secondary amines, hydrazine (B178648), and alkoxides. For instance, the reaction with hydrazine hydrate (B1144303) proceeds readily, often by heating in a suitable solvent like ethanol, to yield the corresponding 3-hydrazinyl-6-mesitylpyridazine. chemicalbook.comkoreascience.krsigmaaldrich.com This hydrazinyl derivative is a key intermediate for the synthesis of fused heterocyclic systems. Similarly, reactions with various amines, such as 2-methoxyaniline, can be performed, typically under reflux in ethanol, to yield N-substituted 3-aminopyridazine (B1208633) derivatives. researchgate.net The reaction of chloropyridazines with amines can sometimes proceed to exhaustive alkylation, but conditions can be controlled to favor monosubstitution. youtube.com

| Nucleophile | Reagents & Conditions | Product Type | Yield (%) |

| Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 3-Hydrazinyl-6-mesitylpyridazine | High |

| Amines (e.g., R-NH₂) | R-NH₂, Ethanol, Reflux | 3-(Alkyl/Arylamino)-6-mesitylpyridazine | Moderate to High |

| Malononitrile | Malononitrile, NaH, THF | 3-(Dicyanomethylene)-6-mesitylpyridazine | Moderate |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on this compound Analogs. Data is representative of reactions on similar 3-chloropyridazine (B74176) substrates. chemicalbook.comkoreascience.kr

Direct electrophilic aromatic substitution on the carbon atoms of the pyridazine ring is generally difficult. The two ring nitrogen atoms strongly deactivate the nucleus towards attack by electrophiles, a common characteristic of azine heterocycles. chemicalbook.comrsc.org Any potential electrophilic attack is further disfavored because the electrophile would preferentially coordinate to the lone pair of a nitrogen atom, leading to a pyridazinium cation that is even more deactivated.

Therefore, functionalization of the pyridazine core of this compound is not typically achieved through classic electrophilic substitution reactions like nitration or Friedel-Crafts acylation. Instead, synthetic strategies rely on the nucleophilic substitution of the chloro group, metal-catalyzed cross-coupling reactions, or directed metalation pathways to introduce new substituents onto the pyridazine ring.

Modifications and Functionalization of the Mesityl Moiety

While the pyridazine ring is electron-deficient, the mesityl (2,4,6-trimethylphenyl) group is an electron-rich aromatic ring. However, its reactivity is heavily influenced by the steric hindrance imposed by the two ortho-methyl groups. These methyl groups can themselves be sites for functionalization through free-radical reactions.

A common transformation for benzylic C-H bonds is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or light. masterorganicchemistry.comresearchgate.net Applying this to this compound would be expected to selectively brominate one of the methyl groups on the mesityl ring, yielding 3-Chloro-6-(2-(bromomethyl)-4,6-dimethylphenyl)pyridazine. This reaction proceeds via a resonance-stabilized benzylic radical, which is readily formed at the carbon adjacent to the aromatic ring. masterorganicchemistry.com

Furthermore, the methyl groups can be susceptible to oxidation under strong oxidizing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic alkyl groups to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.com This could potentially transform the mesityl group into a corresponding carboxylic acid-substituted phenyl group, although controlling the extent of oxidation of the three methyl groups would be a significant synthetic challenge. rsc.org

Explorations of the Chloropyridazine Reactivity

Beyond nucleophilic substitution, the C-Cl bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds and have been widely applied to chloropyridazine systems.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the direct attachment of various aryl or heteroaryl groups at the 3-position, replacing the chlorine atom.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the chloropyridazine and a terminal alkyne. wikipedia.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of 3-alkynyl-6-mesitylpyridazine derivatives. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds. It couples the chloropyridazine with a wide range of primary or secondary amines under milder conditions than are often required for uncatalyzed nucleophilic substitution, significantly broadening the scope of accessible 3-amino-6-mesitylpyridazine derivatives. wiley.comnih.govnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-mesitylpyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6-mesitylpyridazine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, NaOtBu | 3-Amino-6-mesitylpyridazine |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound.

Synthesis of Complex Pyridazine Architectures from this compound

This compound is a valuable starting material for constructing more complex, fused heterocyclic systems. The reactive chloro and hydrazinyl (derived from the chloro) groups serve as key functionalities for subsequent cyclization reactions.

One important application is the synthesis of triazolopyridazines. The 3-hydrazinyl derivative, obtained via nucleophilic substitution on this compound, can be cyclized with various reagents. For example, reaction with an appropriate orthoester can lead to the formation of a arabjchem.orgmdpi.comtandfonline.comtriazolo[4,3-b]pyridazine ring system.

Another key transformation is the construction of thieno[2,3-c]pyridazines. arabjchem.org This can be achieved by reacting a pyridazine derivative containing appropriate functional groups at the C-3 and C-4 positions. For example, a 3-thiol derivative can be reacted with an α-haloester, followed by intramolecular cyclization to form the fused thiophene (B33073) ring. arabjchem.orgnih.gov These fused architectures are of significant interest in medicinal chemistry due to their diverse biological activities. arabjchem.org

Similarly, reaction of the 3-hydrazinyl intermediate with β-dicarbonyl compounds can be used to construct fused pyrazolo[3,4-c]pyridazine systems, demonstrating the utility of this compound as a precursor to polycyclic nitrogen-containing heterocycles.

Spectroscopic and Structural Elucidation of 3 Chloro 6 Mesitylpyridazine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational energy levels of a molecule, its elemental composition, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for 3-Chloro-6-mesitylpyridazine are based on established chemical shift values for substituted pyridazines and mesitylene. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the mesityl group. The two protons on the pyridazine ring are chemically non-equivalent and are expected to appear as two doublets due to mutual coupling. The aromatic protons of the mesityl group are equivalent due to symmetry and should appear as a singlet. docbrown.info The nine protons from the three methyl groups on the mesityl ring are also equivalent and will present as a sharp singlet, typically at a higher field (lower ppm value). quora.com The integration of these signals would correspond to a 1:1:2:9 ratio for the two pyridazine protons, the two mesityl aromatic protons, and the nine mesityl methyl protons, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, the mesityl group should display four distinct signals: one for the methyl carbons, one for the two aromatic carbons bearing the methyl groups, one for the single aromatic carbon attached to the pyridazine ring, and one for the two unsubstituted aromatic carbons. docbrown.info The pyridazine ring is expected to show four signals for its four carbon atoms. The chemical shifts are influenced by the electronegative chlorine atom and the nitrogen atoms within the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridazine-H | ¹H | 7.6 - 7.9 | Doublet (d) |

| Pyridazine-H | ¹H | 7.4 - 7.6 | Doublet (d) |

| Mesityl-H (aromatic) | ¹H | ~7.0 | Singlet (s) |

| Mesityl-CH₃ (ortho) | ¹H | ~2.1 | Singlet (s) |

| Mesityl-CH₃ (para) | ¹H | ~2.3 | Singlet (s) |

| Pyridazine-C (C-Cl) | ¹³C | 150 - 155 | Singlet (s) |

| Pyridazine-C (C-Mesityl) | ¹³C | 158 - 162 | Singlet (s) |

| Pyridazine-C | ¹³C | 125 - 130 | Singlet (s) |

| Pyridazine-C | ¹³C | 120 - 125 | Singlet (s) |

| Mesityl-C (C-Pyridazine) | ¹³C | 138 - 142 | Singlet (s) |

| Mesityl-C (C-CH₃) | ¹³C | 137 - 140 | Singlet (s) |

| Mesityl-C (aromatic) | ¹³C | 128 - 130 | Singlet (s) |

| Mesityl-CH₃ | ¹³C | 20 - 22 | Singlet (s) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net The spectra of this compound would be a composite of the vibrations from the substituted pyridazine ring and the mesityl group. docbrown.infoliberty.edu

Key expected vibrational bands include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds on the pyridazine and mesityl rings. vscht.cz

Aliphatic C-H Stretching: Strong absorptions in the 2850-2975 cm⁻¹ region arise from the C-H stretching vibrations of the methyl groups on the mesityl substituent. docbrown.info

C=C and C=N Ring Stretching: A series of bands in the 1400-1615 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heteroaromatic rings. vscht.cz

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the C-Cl stretching vibration.

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the substituted rings appear in the 700-900 cm⁻¹ range and can be diagnostic of the substitution pattern. docbrown.info

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Pyridazine & Mesityl Rings | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | Mesityl -CH₃ | 2850 - 2975 | Strong |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1615 | Medium to Strong |

| C-H Bend (Alkyl) | Mesityl -CH₃ | 1370 - 1470 | Medium |

| C-Cl Stretch | Chloro-pyridazine | 600 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₃H₁₃ClN₂), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the spectrum will show two main peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of related compounds provides significant insight into its likely solid-state conformation. For instance, the crystal structure of a similar derivative, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, has been determined. In this related molecule, both the pyridazine and pyrazole (B372694) rings are largely planar. A crucial parameter is the dihedral angle between the two aromatic rings, which describes their relative orientation. In many aryl-substituted pyridazines, this angle is non-zero due to steric interactions between the rings. growingscience.com

For this compound, significant steric hindrance is expected between the ortho-methyl groups of the mesityl ring and the adjacent nitrogen and C-H group of the pyridazine ring. This steric clash would likely force the two rings into a non-coplanar arrangement in the solid state, resulting in a large dihedral angle. This twisted conformation minimizes repulsive steric interactions.

Table 3: Crystallographic Data for the Related Derivative 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2773 |

| b (Å) | 8.4181 |

| c (Å) | 11.3501 |

| β (°) | 116.529 |

| Dihedral Angle (Rings) | 6.25° |

Data serves as a representative example for a 3-chloro-6-substituted pyridazine derivative.

Conformational Analysis and Spectroscopic Signatures

In solution, this compound possesses conformational flexibility primarily due to rotation around the single bond connecting the mesityl and pyridazine rings. However, as noted in the context of its solid-state structure, this rotation is significantly hindered by the steric bulk of the ortho-methyl groups on the mesityl substituent. This restricted rotation means the molecule will preferentially adopt a twisted, non-planar conformation.

This preferred conformation has direct consequences for the molecule's spectroscopic properties. A non-planar structure reduces the extent of π-conjugation between the two aromatic systems. This would be observable in the UV-Visible absorption spectrum, where the wavelength of maximum absorption (λ_max) would likely be at a shorter wavelength (blue-shifted) compared to a hypothetical planar analogue. In the ¹H NMR spectrum, the restricted rotation could, at very low temperatures, lead to decoalescence of the signals for the two ortho-methyl groups, which would become chemically non-equivalent. However, at room temperature, rapid rotation typically results in a single, averaged signal.

Circular Dichroism (CD) Spectroscopy (If applicable to chiral derivatives)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not produce a CD spectrum. This analytical technique would only become relevant for the characterization of synthesized chiral derivatives of this compound, for example, if a chiral substituent were introduced to the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of molecular systems. DFT calculations for 3-Chloro-6-mesitylpyridazine would typically be employed to determine its optimized geometry, electronic properties, and vibrational frequencies in the ground state.

Key parameters obtained from DFT studies on analogous substituted pyridazines often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For pyridazine (B1198779) derivatives, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. In this compound, the electron-withdrawing chloro group and the bulky, electron-donating mesityl group would create a unique electronic landscape across the pyridazine ring.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, provides further detail on charge distribution and intramolecular interactions. For instance, in a related compound, 6-chloro-2-diethylaminoethyl-3(2H)-pyridazinone, DFT calculations were used to optimize the geometric structure and analyze frontier molecular orbitals. chemrxiv.org Such analyses for this compound would elucidate the hyperconjugative interactions and charge delocalization between the pyridazine core, the chlorine atom, and the mesityl ring.

A hypothetical data table for the ground state electronic properties of this compound, based on typical DFT calculations, is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insights into the nature of the excited states.

For pyridazine derivatives, TD-DFT calculations have been used to predict their UV-Vis absorption spectra and to characterize the transitions as either localized excitations within a part of the molecule or as intramolecular charge transfer (ICT) events. nih.gov In this compound, one could anticipate potential ICT from the electron-rich mesityl group to the electron-deficient pyridazine ring, a phenomenon that would be identifiable through TD-DFT analysis of the orbitals involved in the electronic transitions. These calculations are crucial for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of a single bond connecting the mesityl group to the pyridazine ring, this compound can adopt various conformations through rotation around this bond. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. By simulating the motion of atoms under a given force field, MD can identify the most stable conformations and the energy barriers between them. Understanding the preferred orientation of the mesityl group relative to the pyridazine ring is important as it can significantly impact the molecule's crystal packing, solubility, and biological activity, if any. The steric hindrance imposed by the ortho-methyl groups on the mesityl ring would likely lead to a non-planar arrangement with a significant dihedral angle between the two ring systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. By mapping the potential energy surface of a proposed reaction, computational methods can identify transition states and intermediates, thereby providing a detailed, step-by-step picture of the reaction pathway. This information is critical for optimizing reaction conditions and for designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its derivatives.

Quantitative Structure-Property Relationship (QSPR) Studies related to Electronic and Steric Effects

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related pyridazine derivatives, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors. For this compound, relevant descriptors would include electronic parameters (like HOMO/LUMO energies and dipole moment) and steric parameters that quantify the bulk of the mesityl group. Such studies on pyrazine (B50134) derivatives have demonstrated the utility of this approach in predicting properties like odor thresholds based on quantum chemical descriptors. ijournalse.orgresearchgate.net These models can accelerate the discovery of new compounds with desired properties by allowing for virtual screening before undertaking laboratory synthesis.

Research Applications and Potential Fields of Inquiry for 3 Chloro 6 Mesitylpyridazine

Applications in Materials Science and Organic Electronics

The exploration of 3-Chloro-6-mesitylpyridazine in materials science is driven by the quest for new organic molecules with tailored optical and electronic properties. The inherent characteristics of the pyridazine (B1198779) ring, combined with the specific influence of its substituents, make it a compelling candidate for various applications in organic electronics.

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Pyridazine derivatives are recognized for their potential as organic luminophors, particularly for blue light emission in electroluminescent devices. The pyridazine nucleus, being an electron-deficient system, can be strategically functionalized to create molecules with high quantum yields and desirable emission characteristics. While specific data on the luminescent properties of this compound is still emerging, related research on pyridazine-based compounds suggests its potential in this area. The combination of the electron-withdrawing nature of the pyridazine ring and the chloro substituent, along with the steric and electronic effects of the mesityl group, could lead to the development of efficient emitters for OLEDs.

Investigation of Semiconductive Properties in Organic Devices

Pyridazines are classified as organic heterocyclic aromatic semiconductors liberty.eduliberty.edu. The planar structure of the pyridazine ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. The field of semiconductive organic chemistry is rapidly expanding, with numerous applications being discovered for such materials in electronic devices liberty.eduliberty.edu. Research into the semiconductive nature of pyridazines is ongoing, with the goal of compiling a library of these compounds for further analysis of their potential in various electronic and industrial applications liberty.eduliberty.edu. The specific semiconducting properties of this compound, such as charge carrier mobility and energy levels, are subjects of current and future investigation.

Role of the Mesityl Group in Modulating Optical and Electronic Characteristics

The presence of the bulky mesityl group at the 6-position of the pyridazine ring is expected to play a crucial role in determining the material's properties. In organic functional materials, bulky substituents can significantly influence molecular packing in the solid state. This steric hindrance can prevent close intermolecular interactions that often lead to quenching of luminescence, a phenomenon known as aggregation-caused quenching (ACQ). By isolating the chromophoric core, the mesityl group can help maintain high emission efficiency even in the solid state, a critical requirement for OLED applications. Furthermore, the mesityl group can affect the charge transport characteristics by influencing the molecular ordering and intermolecular electronic coupling in thin films rsc.orgstanford.edu.

Exploration of Hyperpolarizability and Non-linear Optical Properties

Push-pull π-conjugated heterocyclic systems, such as substituted pyridazines, are of great interest for their second-order molecular nonlinear optical (NLO) properties uminho.pt. The incorporation of heterocycles into π-conjugated systems is a powerful strategy for tuning optoelectronic properties, as they can enhance polarizability and act as auxiliary electron donors or acceptors uminho.pt. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various pyridazine derivatives uminho.pt. While specific experimental values for the hyperpolarizability of this compound are not yet widely reported, the donor-acceptor nature of the substituted pyridazine ring suggests potential for significant NLO response. The chloro group acts as an electron-withdrawing group, while the mesityl group can influence the electronic distribution within the molecule, making it a candidate for further investigation in the field of NLO materials.

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them suitable for coordinating with metal ions. This has led to the exploration of pyridazine derivatives as ligands in the design of novel coordination complexes with diverse structures and functionalities.

Metal Complexation Studies and Ligand Binding Modes

Substituted pyridazines have been successfully employed as bidentate ligands in the formation of metal complexes rsc.org. The coordinating ability of pyridazine-based ligands can be influenced by the nature of the substituents on the ring researchgate.net. For instance, the presence of bulky groups can affect the stoichiometry and geometry of the resulting metal complexes researchgate.net. In the case of this compound, the two nitrogen atoms of the pyridazine ring can act as a chelating ligand, binding to a metal center. The steric bulk of the mesityl group, located adjacent to one of the coordinating nitrogen atoms, would likely influence the coordination environment around the metal ion, potentially leading to complexes with unique catalytic or photophysical properties. The synthesis and characterization of metal complexes derived from this compound are an active area of research, with the potential to yield novel materials with applications in areas such as catalysis and molecular magnetism.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyridazine ring system is characterized by unique physicochemical properties, including weak basicity and a significant dipole moment, which make it a compelling component in the design of ligands for catalysis. nih.gov The two adjacent nitrogen atoms can act as robust hydrogen-bond acceptors and coordinate with metal centers, forming stable complexes. nih.gov In the case of this compound, these inherent features are augmented by its specific substituents.

The bulky mesityl (2,4,6-trimethylphenyl) group provides considerable steric hindrance around one of the nitrogen atoms. This steric bulk can be instrumental in controlling the stereochemistry of catalytic reactions, potentially leading to high selectivity for a desired product. For instance, pyridazine-based ligands have been successfully employed in asymmetric dihydroxylation reactions, where the ligand's conformation creates a chiral pocket around the metal catalyst. nih.gov

Furthermore, the electronic properties of the pyridazine ring, influenced by the electron-withdrawing chloro group, can modulate the electron-donor ability of the nitrogen atoms. researchgate.net This tuning of electronic and steric effects is crucial in catalysis. For example, various palladium(II) complexes with pyridine-based ligands have demonstrated that the nature of the ligand substituents directly impacts catalytic efficiency in cross-coupling reactions. acs.orgnih.gov While specific catalytic applications of this compound are not extensively documented, its structural attributes suggest potential as a ligand in metal-catalyzed processes such as Suzuki-Miyaura or Heck cross-coupling reactions, where ligand properties are paramount for catalyst performance. nih.gov

Table 1: Potential Catalytic Applications and Ligand Properties

| Catalytic Reaction | Role of this compound Ligand | Expected Outcome |

|---|---|---|

| Asymmetric Synthesis | The bulky mesityl group creates a chiral environment around the metal center. | High enantioselectivity in products. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | The chloro and pyridazine moieties tune the electronic properties of the metal catalyst. | Enhanced reaction rates and yields. |

Design of Organometallic Complexes with Tailored Reactivity

The design of organometallic complexes with specific, tailored reactivity is a cornerstone of modern chemistry, and pyridazine derivatives are valuable platforms for this purpose. The coordination of this compound to a metal center, such as palladium(II) or ruthenium(II), would result in a complex whose properties are a direct consequence of the ligand's structure. acs.orgacs.orgmdpi.com

The combination of an electron-deficient pyridazine ring, an electron-withdrawing chloro substituent, and a sterically demanding mesityl group creates a unique ligand environment. This can be exploited to fine-tune the reactivity of the metallic center. For example, in palladium(II) complexes, the basicity of the ligand can correlate with catalytic efficiency. acs.org The electron-poor nature of the 3-chloropyridazine (B74176) core would result in a less basic ligand compared to an unsubstituted pyridine, which in turn affects the lability and reactivity of other ligands on the metal center.

The synthesis of such complexes can be achieved through standard coordination chemistry methods, for instance, by reacting the pyridazine derivative with a suitable metal precursor like Na₂[PdCl₄] or [Pd(COD)Cl₂]. mdpi.comrsc.org The resulting complex, a hypothetical [PdCl₂(this compound)₂], would possess a square-planar geometry with the pyridazine ligands coordinating through one of the ring nitrogens. The reactivity of this complex could then be explored in various chemical transformations. The steric bulk of the mesityl group might, for instance, promote reductive elimination or prevent catalyst deactivation through dimerization.

Advanced Chemical Building Blocks in Organic Synthesis

Scaffold for the Construction of Complex Molecular Architectures

The this compound molecule serves as an excellent scaffold for the construction of more complex molecular architectures primarily due to the reactivity of the chlorine atom at the 3-position. Halogenated N-heteroarenes are widely used as building blocks in organic synthesis because the halogen acts as a versatile handle for introducing a wide array of functional groups, particularly through metal-catalyzed cross-coupling reactions. nih.gov

The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, a key step in many cross-coupling cycles. nih.gov This makes reactions like the Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), and Sonogashira (coupling with terminal alkynes) particularly effective. dntb.gov.uaresearchgate.net By employing these methods, the chlorine atom can be substituted with various aryl, heteroaryl, alkyl, or alkynyl groups, significantly increasing the molecular complexity.

Precursors for Novel Heterocyclic Systems

The reactivity of the 3-chloro substituent is not limited to carbon-carbon bond formation; it is also an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows this compound to serve as a precursor for a diverse range of novel heterocyclic systems, particularly fused heterocycles.

A common strategy involves reacting the chloropyridazine with a binucleophile. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to form a hydrazinopyridazine. nih.govsigmaaldrich.com This intermediate can then undergo intramolecular cyclization or react with another reagent to form a fused five- or six-membered ring. A well-known example is the synthesis of nih.govacs.orgunimi.ittriazolo[4,3-b]pyridazines from 3-chloro-6-hydrazinopyridazine. nih.gov This class of compounds has shown significant biological activity.

Similarly, other nucleophiles can be employed to construct different fused systems. Reactions with amino-alcohols, amino-thiols, or other reagents containing two nucleophilic sites can lead to the formation of a variety of bicyclic and polycyclic heteroaromatic compounds. The synthesis of pyrrolo[1,2-b]pyridazines and other complex fused systems often utilizes substituted pyridazines as starting materials. nih.govresearchgate.netnih.govmdpi.com The versatility of the 3-chloropyridazine moiety makes it a key building block for combinatorial chemistry and the discovery of new heterocyclic scaffolds.

Structure-Activity Relationship (SAR) Studies for Pharmacological Modulation

Molecular Interactions with Biological Targets

The pyridazine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. sarpublication.comnih.govnih.gov The unique electronic features of the pyridazine nucleus, particularly its capacity for dual hydrogen bonding, play a crucial role in molecular recognition and drug-target interactions. nih.gov

In the context of this compound, SAR studies would focus on how the chloro and mesityl groups modulate the interaction of the molecule with biological targets like enzymes or receptors. The substituents at the 3- and 6-positions of the pyridazine ring are critical for defining the molecule's biological activity and selectivity.

Hydrogen Bonding: The two nitrogen atoms of the pyridazine core are potent hydrogen bond acceptors, a key interaction for anchoring a molecule within a protein's binding site. nih.gov

Hydrophobic Interactions: The mesityl group is large and lipophilic. It is likely to engage in favorable hydrophobic or van der Waals interactions within a nonpolar pocket of a biological target. The specific orientation and size of this group can be critical for binding affinity.

Halogen Bonding: The chlorine atom at the 3-position can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophilic site (like a carbonyl oxygen or an amine) on the protein. This type of interaction is increasingly recognized as important in drug design.

Steric Influence: The bulky mesityl group can provide steric hindrance that enforces a specific conformation upon the molecule, which may be the bioactive conformation. It can also sterically block access to metabolic sites, potentially improving the molecule's pharmacokinetic profile.

SAR studies on related pyridazine and pyridine derivatives have shown that the type, position, and electronic nature of substituents significantly impact biological activity, such as antiproliferative effects. mdpi.commdpi.com For example, the introduction of different groups can alter IC₅₀ values by several orders of magnitude. mdpi.com Therefore, derivatives of this compound would be synthesized and tested to probe these interactions and optimize activity against a specific biological target.

Table 2: Summary of Potential Molecular Interactions

| Structural Feature | Type of Interaction | Potential Role in Biological Activity |

|---|---|---|

| Pyridazine Nitrogens | Hydrogen Bond Acceptor | Anchoring the molecule in the active site of a target protein. |

| Mesityl Group | Hydrophobic/Van der Waals | Binding to a hydrophobic pocket, enhancing affinity and selectivity. |

| Chloro Group | Halogen Bonding | Providing an additional, directional interaction to improve binding affinity. |

Exploration of Binding Modes and Pharmacophore Development

The exploration of binding modes and the development of pharmacophores are critical in understanding the interaction of this compound with its biological targets. While specific studies detailing the binding mode of this compound itself are not extensively available, the broader class of pyridazine derivatives has been a subject of such investigations in various therapeutic areas.

Pharmacophore modeling, a computational method, helps in identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For pyridazine-containing compounds, these models often highlight the importance of the pyridazine ring as a central scaffold. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand binding events. The chloro and mesityl substituents on the pyridazine ring of this compound contribute to the molecule's steric and electronic properties, which in turn influence its binding affinity and selectivity for a particular target.

The mesityl group, with its bulky and hydrophobic nature, can engage in van der Waals and hydrophobic interactions within a protein's binding pocket. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyridazine ring and may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

The development of a pharmacophore model for a series of compounds containing the this compound scaffold would typically involve:

Identifying a set of active compounds: A series of analogues with varying substituents would be synthesized and their biological activity evaluated.

Conformational analysis: The possible three-dimensional arrangements of the molecules are explored.

Feature mapping: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: A pharmacophore model is generated based on the active compounds and validated using a set of inactive compounds to ensure its predictive power.

Such a model would provide a valuable tool for the virtual screening of large compound libraries to identify new molecules with similar biological activity, and for the rational design of more potent and selective analogues of this compound.

Agrochemical Research Perspectives

General Mechanisms of Action related to Herbicidal Properties

Pyridazine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal activity. The mechanisms of action for these herbicides can be diverse. One of the prominent mechanisms involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. By inhibiting PDS, pyridazine-based herbicides lead to the accumulation of phytoene and a deficiency in carotenoids, resulting in bleaching of the plant tissues and eventual death.

Another potential mechanism of action for pyridazine derivatives is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes the formation of reactive oxygen species that disrupt cell membranes and lead to rapid cell death.

Furthermore, some pyridazine compounds have been found to act as synthetic auxins. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxins mimic the action of natural auxins, but at high concentrations, they disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, the death of susceptible plants. This mode of action is characteristic of herbicides used for broadleaf weed control.

While the specific herbicidal mechanism of this compound is not definitively established in publicly available literature, its structural features suggest that it could potentially act through one of these established mechanisms. Further research, including enzymatic assays and whole-plant studies, would be necessary to elucidate its precise mode of action.

General Investigation of Insecticidal and Plant Growth Regulation Potentials

Beyond herbicidal activity, pyridazine derivatives have also been investigated for their potential as insecticides and plant growth regulators.

As insecticides, certain pyridazine compounds have been shown to act on the nervous system of insects. For instance, some derivatives are known to be inhibitors of the mitochondrial electron transport chain, specifically at complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the insect. Other pyridazine-based insecticides have been found to act as gamma-aminobutyric acid (GABA) receptor antagonists, blocking the inhibitory neurotransmitter GABA and leading to hyperexcitation of the central nervous system.

In the context of plant growth regulation, the effects of pyridazine derivatives can be more nuanced. Depending on the specific compound and its concentration, they can exhibit either growth-promoting or growth-inhibiting effects. Some pyridazines have been found to influence hormone levels in plants, affecting processes such as seed germination, root development, and flowering. For example, they might modulate the levels of auxins, cytokinins, or gibberellins, thereby altering the plant's growth and development.

The potential of this compound in these areas would require dedicated screening programs. Insecticidal activity could be assessed through bioassays on various insect pests, while its plant growth regulating properties could be investigated by observing its effects on model plants under controlled conditions. The structural features of this compound, including the substituted pyridazine core, provide a basis for exploring these potential agrochemical applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for pyridazine (B1198779) synthesis exist, the future of chemical manufacturing hinges on the development of sustainable and efficient synthetic routes. For 3-Chloro-6-mesitylpyridazine, future research could focus on optimizing its synthesis to be more environmentally benign and cost-effective.

One promising avenue is the application of inverse electron demand Diels-Alder reactions, a powerful tool for the construction of nitrogen-containing heterocycles. organic-chemistry.org The use of greener solvents, such as eucalyptol, in multicomponent reactions has shown success in the synthesis of related fused pyridazine systems and could be adapted for this compound. researchgate.net Furthermore, catalyst development is crucial. Copper-catalyzed cyclization reactions have been employed for the synthesis of pyridazines under mild conditions, offering an alternative to harsher reagents. organic-chemistry.org The exploration of solid-phase synthesis could also offer benefits in terms of purification and automation.

Future synthetic strategies could also leverage flow chemistry, which allows for precise control over reaction parameters, potentially improving yields and safety. The development of one-pot syntheses that minimize intermediate isolation steps would further enhance the sustainability profile of this compound production. researchgate.net

| Methodology | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Inverse Electron Demand Diels-Alder | High regioselectivity, mild reaction conditions. | Efficient and controlled formation of the pyridazine ring. | organic-chemistry.org |

| Multicomponent Reactions in Green Solvents | Use of sustainable solvents like eucalyptol, reduced waste. | Lower environmental impact and potentially improved safety profile. | researchgate.net |

| Copper-Catalyzed Cyclization | Mild conditions, good functional group tolerance. | Avoidance of harsh reagents and improved energy efficiency. | organic-chemistry.org |

| One-Pot Synthesis | Minimizes intermediate isolation and purification steps. | Increased efficiency and reduced solvent usage. | researchgate.net |

Integration into Hybrid Material Systems and Nanostructures

The unique electronic and structural features of this compound make it an attractive building block for novel hybrid materials and nanostructures. The pyridazine ring's nitrogen atoms can act as effective coordination sites for metal ions, paving the way for the creation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net

The bulky mesityl group in this compound could play a crucial role in dictating the porosity and dimensionality of such frameworks, potentially leading to materials with tailored gas adsorption or separation properties. The chloro substituent provides a reactive handle for post-synthetic modification, allowing for the tuning of the material's properties or the anchoring of other functional moieties.

Furthermore, pyridazine derivatives have been investigated for their potential in organic electronic materials. digitellinc.com The incorporation of this compound into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties of the pyridazine core, combined with the steric and electronic effects of the mesityl and chloro groups, could be harnessed to control the material's charge transport and photophysical properties. nih.gov

| Material Type | Role of this compound | Potential Properties and Applications | References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker with coordination sites. | Tailored porosity for gas storage/separation, catalysis. | researchgate.netrsc.orgnih.gov |

| Coordination Polymers | Bridging ligand connecting metal centers. | Luminescent materials, sensors, magnetic materials. | researchgate.netnih.gov |

| Organic Semiconductors | Electron-deficient building block in conjugated systems. | Charge transport materials for OLEDs, OFETs, and OPVs. | digitellinc.comnih.gov |

Exploration of Photocatalytic and Electrocatalytic Applications

The electron-deficient nature of the pyridazine ring suggests that this compound could be a promising candidate for photocatalytic and electrocatalytic applications. Substituted pyridazines have been shown to undergo electrochemical reduction, indicating their ability to participate in electron transfer processes. researchgate.net

In the realm of photocatalysis, pyridazine-containing molecules could potentially be used in light-driven organic transformations or for energy conversion applications, such as CO2 reduction or hydrogen evolution. The specific substituents on this compound would influence its redox potentials and its ability to absorb light, which are key parameters for a photocatalyst.

For electrocatalysis, pyridazine derivatives could be incorporated into electrode materials or used as molecular catalysts in solution. mdpi.com The electrochemical reduction of substituted pyridazines has been studied, and this knowledge could be applied to the design of electrocatalytic cycles involving this compound. researchgate.net For instance, it could be investigated as a catalyst for the reduction of small molecules or as a component in redox flow batteries. mdpi.com The electrochemical behavior of polypyridazine films, which exhibit electrical conductivity, further supports the potential of pyridazine-based materials in electrocatalysis. rsc.org

Interdisciplinary Research Opportunities with Advanced Characterization Techniques

To fully unlock the potential of this compound, a deep understanding of its fundamental properties is required. This necessitates the use of advanced characterization techniques in an interdisciplinary research setting.

Computational studies , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound. iiste.orgcore.ac.ukresearchgate.net These theoretical predictions can guide experimental efforts and help in the rational design of new materials and catalysts.

Advanced spectroscopic techniques are also crucial. Transient absorption spectroscopy can be employed to study the excited-state dynamics of this compound, which is essential for understanding its potential in photocatalysis. edinst.comedinst.com Solid-state NMR spectroscopy can provide detailed information about the structure and dynamics of this compound-based materials in the solid state. acs.org

Electrochemical methods , such as cyclic voltammetry, can be used to determine the redox potentials of this compound and to study its electron transfer kinetics. mdpi.comresearchgate.netresearchgate.net This information is vital for its application in electrocatalysis and energy storage. Combining these experimental techniques with computational modeling will provide a comprehensive picture of the structure-property relationships in this promising molecule and its derivatives.

| Technique | Information Gained | Relevance to Future Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, predicted spectroscopic properties. | Guiding the design of materials with desired electronic and optical properties. | iiste.orgcore.ac.ukresearchgate.net |

| Transient Absorption Spectroscopy | Excited-state lifetimes, charge transfer dynamics. | Understanding photocatalytic mechanisms and designing more efficient photocatalysts. | edinst.comedinst.com |

| Solid-State NMR Spectroscopy | Structural information in the solid state, molecular dynamics. | Characterizing the structure of hybrid materials and polymers. | acs.org |

| Cyclic Voltammetry | Redox potentials, electron transfer kinetics. | Assessing the suitability for electrocatalytic and energy storage applications. | mdpi.comresearchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-mesitylpyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, 3,6-dichloropyridazine can react with mesitylmagnesium bromide under anhydrous conditions (THF, −78°C to room temperature) to introduce the mesityl group. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridazine to Grignard reagent) and exclusion of moisture . Comparative studies show that palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) improves regioselectivity but may require higher temperatures (80–100°C) and longer reaction times (12–24 hours) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include downfield shifts for the pyridazine ring protons (δ 8.5–9.0 ppm) and distinct splitting patterns due to mesityl substituents. For crystallographic analysis, SHELX programs are widely used for structure refinement; however, twinning or disorder in the mesityl group may require iterative refinement cycles or alternative software like OLEX2 .

Q. What functional group transformations are feasible at the 3-chloro position of this compound?

- Methodological Answer : The 3-chloro group is amenable to nucleophilic substitution (e.g., with amines, alkoxides) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Kinetic studies indicate that steric hindrance from the mesityl group slows substitution rates compared to less bulky analogs, necessitating elevated temperatures (100–120°C) or microwave-assisted conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the mesityl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The mesityl group’s steric bulk (Tolman cone angle ~170°) reduces catalyst poisoning in Pd-mediated reactions by blocking undesired coordination. Electronic effects (strong electron-donating nature) enhance catalytic turnover in C–H activation reactions. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution and reaction pathways, validated by kinetic isotope effect (KIE) studies .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Poor crystal growth is common due to the compound’s non-planar structure and hydrophobic mesityl group. Strategies include:

- Solvent screening: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature gradients: Gradual cooling from 40°C to 4°C over 48 hours.

- Additives: Trace amounts of iodine or ethyl acetate to induce nucleation.

Data collection at synchrotron facilities improves resolution for disordered regions .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s minimized 3D structure (optimized with Gaussian09). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with pyridazine N-atoms). Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Q. What analytical techniques resolve contradictions in reported reaction yields for mesityl-substituted pyridazines?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup procedures. Implement:

- HPLC-MS : Monitor reaction progress and quantify intermediates.

- TGA/DSC : Assess thermal stability of reagents to adjust heating protocols.

- Control experiments : Repeat reactions under inert atmosphere to exclude oxidation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.